molecular formula C10H13ClFN B3072289 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1016706-00-5

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride

Cat. No. B3072289
CAS RN: 1016706-00-5
M. Wt: 201.67
InChI Key: WQRRQWLNQDEZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride, also known as 2-FMA, is a synthetic molecule that belongs to the class of phenethylamines. It is an analogue of the neurotransmitter phenethylamine, and is structurally related to other stimulants such as 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA).2-FMA is a central nervous system (CNS) stimulant that has been used in scientific research and has been associated with recreational drug use.

Scientific Research Applications

Synthesis and Characterization

  • 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride has been used in the synthesis of various chemical compounds. For example, in a study focusing on Schiff bases and azetidines derived from phenyl urea derivatives, it was used for its potential antioxidant effects. The synthesized Schiff bases and azetidines, including 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide, showed moderate to significant antioxidant effects, highlighting its importance in chemical synthesis and potential therapeutic applications (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of azetidine, including this compound, are often explored for their potential in creating effective drugs. For instance, various azetidines have been synthesized and evaluated for their antibacterial and anticancer properties. A study on new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones found that some derivatives showed promising antibacterial activity and growth inhibition against certain cancer cell lines (Rajulu, Naik, Kumar, Ramaraj, Sambasivam, & Koppolu, 2014).

Chemical Process Development

  • The compound has also been significant in the field of chemical process development. For instance, studies have focused on the development of scalable processes for the production of energetic building blocks like 3-(Bromoethynyl)azetidine, highlighting the role of such compounds in industrial applications (Kohler, Schwaninger, Stutz, Karge, & Abele, 2018).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRRQWLNQDEZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 3
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 4
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 5
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 6
3-[(2-Fluorophenyl)methyl]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.